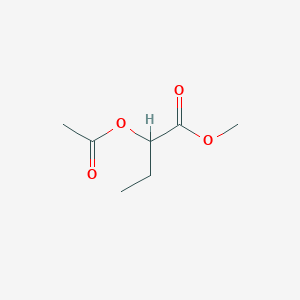Methyl 2-(acetyloxy)butanoate
CAS No.: 104555-62-6
Cat. No.: VC19221036
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104555-62-6 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 2-acetyloxybutanoate |
| Standard InChI | InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3 |
| Standard InChI Key | SMCLTOGKIDNGQW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OC)OC(=O)C |
Introduction
Synthesis and Industrial Production
While no direct synthesis method for methyl 2-(acetyloxy)butanoate is described in the provided sources, the patent CN104341295A outlines a generalizable approach for methyl butyrate production , which can be adapted for acetylated derivatives:
Reaction Mechanism (Hypothetical Pathway)
-
Esterification: Butyric acid reacts with methanol under acidic conditions (e.g., sulfuric acid) to form methyl butanoate.
-
Acetylation: The hydroxyl group at C2 of butanoic acid is acetylated using acetic anhydride or acetyl chloride.
Theoretical Reaction Equation:
Apparatus and Process Optimization
The patent describes a multistage rectification system with:
-
Soda-lime dehydration unit: "S"-shaped design to enhance water absorption .
-
Multilevel rectifying tower: Improves separation efficiency via packing layers (e.g., structured metal grids) .
Table 1: Comparative Synthesis Parameters for Methyl Butyrate Derivatives
| Parameter | Methyl Butyrate | Methyl 2-(Acetyloxy)butanoate (Inferred) |
|---|---|---|
| Reaction Temperature | 65–75°C | 70–80°C (est.) |
| Catalyst | H₂SO₄ | Pyridine/Acetic Anhydride |
| Yield Optimization | 3–8 hr stirring | 4–10 hr reflux (est.) |
Physicochemical Properties
Experimental data for methyl 2-(acetyloxy)butanoate is absent in the provided sources, but inferences can be drawn from its structural analog, methyl 3-acetoxybutanoate :
Table 2: Experimental vs. Theoretical Properties
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
While no GC-MS data exists for methyl 2-(acetyloxy)butanoate, the NIST entry for its isomer shows diagnostic fragments :
-
Base Peak: m/z 43 (acetyl ion).
-
Molecular Ion: m/z 160 (low abundance).
-
Key Fragments: m/z 61 (CH₃COO⁺), m/z 87 (butanoate backbone).
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (CDCl₃):
-
δ 1.6–1.8 ppm (m, 2H, CH₂).
-
δ 2.05 ppm (s, 3H, acetyl CH₃).
-
δ 3.65 ppm (s, 3H, OCH₃).
-
δ 4.9–5.1 ppm (m, 1H, CH-OAc).
Applications and Industrial Relevance
-
Flavor and Fragrance Industry: Short-chain acetylated esters are used as synthetic flavorants (e.g., fruity notes).
-
Pharmaceutical Intermediates: Potential precursor in prodrug synthesis due to hydrolyzable ester groups.
-
Polymer Chemistry: As a plasticizer or crosslinking agent in biodegradable polymers.
Challenges and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume